molecular formula C12H5Cl5 B1196140 2,2',4,4',5-Pentachlorobiphenyl CAS No. 38380-01-7

2,2',4,4',5-Pentachlorobiphenyl

Cat. No. B1196140
CAS RN: 38380-01-7
M. Wt: 326.4 g/mol
InChI Key: LMQJBFRGXHMNOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated biphenyls, including 2,2',4,4',5-pentachlorobiphenyl, involves the direct coupling of chlorinated benzene rings. Bergman and Wachtmeister (1977) described the preparation of 14C-labelled biphenyl and various chlorinated biphenyls through the coupling of benzene or chlorobenzenes with labelled anilines, establishing the structural basis for these compounds (Bergman & Wachtmeister, 1977).

Molecular Structure Analysis

The structure of chlorinated biphenyls, including pentachlorobiphenyl, typically features a biphenyl core with chlorine atoms substituting hydrogen atoms at specific positions. The arrangement of chlorine atoms influences the molecular geometry, electronic distribution, and reactivity of these compounds. The crystal and molecular structure studies provide insights into the conformation and electronic properties of such compounds, as seen in various biphenyl derivatives (Dhakal, Parkin, & Lehmler, 2019).

Chemical Reactions and Properties

PCBs, including the pentachlorinated congener, undergo various chemical reactions that modify their structure and properties. Gorbunova et al. (2020) explored the reactivity of tetra- and pentachlorobiphenyls in reactions with alkali in 2-aminoethanol medium, revealing differences in reactivity and the formation of hydroxy derivatives through nucleophilic substitution (Gorbunova, Pervova, Saloutin, & Chupakhin, 2020).

Physical Properties Analysis

The physical properties of PCBs, such as solubility, boiling and melting points, and vapor pressure, are influenced by the degree of chlorination and the specific pattern of chlorine substitution on the biphenyl core. These properties affect the environmental distribution, persistence, and bioaccumulation of PCBs.

Chemical Properties Analysis

The chemical properties of pentachlorobiphenyl, including its reactivity, photodegradation, and interaction with biological systems, are crucial for understanding its environmental and health impacts. Metabolic studies, like those conducted by Goto et al. (2018), have shown how specific PCB congeners are metabolized by cytochrome P450 monooxygenase, leading to various hydroxylated metabolites (Goto, Haga, Kubo, Itoh, Kasai, Shoji, Yamamoto, Matsumura, Nakano, & Inui, 2018).

Scientific Research Applications

  • Solubility in Supercritical Fluids : PCB congeners, including 2,2',4,4',5-Pentachlorobiphenyl, have been studied for their solubility in supercritical carbon dioxide, modified by n-butane and methanol. Such research is important for understanding the environmental behavior and potential remediation techniques for these compounds (Anitescu & Tavlarides, 1999).

  • Induction of Aberrant Mitosis : Some PCB congeners, including 2,2',4,4',5-Pentachlorobiphenyl, have been found to induce abnormal chromosomal arrangements in mitosis in Chinese hamster cells. This research provides insights into the potential genotoxicity of PCBs (Jensen et al., 2000).

  • Metabolism in Plants : Studies have shown that 2,2',4,4',5-Pentachlorobiphenyl can be metabolized in the marsh plant Veronica Beccabunga, suggesting possible bioremediation applications for this compound (Moza et al., 1976).

  • Embryotoxicity in Chickens : Research on 3,3',4,4',5-Pentachlorobiphenyl, a related congener, indicates embryotoxic effects in chicken embryos, while 2,2',4,4',5,5'-Hexachlorobiphenyl shows protective properties against these effects. This research is significant for understanding the toxicological interactions of PCB mixtures (Zhao et al., 1997).

  • Degradation by Sodium Dispersion : The sodium dispersion method has been used to study the dechlorination pathways of PCB congeners, including 2,2',4,4',5-Pentachlorobiphenyl. This research is relevant for developing methods to degrade and detoxify PCB-contaminated environments (Noma et al., 2007).

  • Density Functional Theory Studies : Theoretical studies on the radical ions of PCBs, including 2,2',4,4',5-Pentachlorobiphenyl, have been conducted to understand their electronic properties, which can be crucial for predicting their behavior in various environments (Arulmozhiraja et al., 2002).

  • Catalytic Reductive Dechlorination : The use of Palladium coated iron for the chemical degradation of 2,2',4,4',5-Pentachlorobiphenyl has been explored, showing potential for soil remediation from PCB contamination (He et al., 2009).

Safety And Hazards

2,2’,4,4’,5-Pentachlorobiphenyl is harmful if swallowed or inhaled, and toxic in contact with skin. It may cause skin irritation and cancer. It may also cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long lasting effects .

properties

IUPAC Name

1,2,4-trichloro-5-(2,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-6-1-2-7(9(14)3-6)8-4-11(16)12(17)5-10(8)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQJBFRGXHMNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073496
Record name 2,2',4,4',5-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',4,4',5-Pentachlorobiphenyl

CAS RN

38380-01-7
Record name PCB 99
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38380-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PCB 99
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,4',5-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,4',5-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PY435PFIO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
309
Citations
GW Bailey, S McKernan, RL Price… - Microscopy and …, 2000 - academic.oup.com
Detection of polychlorinated biphenyls (PCBs) in the environment in the late 1960s along with increasing scientific data on their detrimental health effects led to a voluntary ban on these …
Number of citations: 3 academic.oup.com
DT Williams, GL LeBel - Chemosphere, 1990 - hero.epa.gov
An evaluation of specific polychlorinated biphenyl (PCB) congener residues in human adipose tissue was conducted to compare the ability of gas chromatography with electron capture …
Number of citations: 6 hero.epa.gov
L Martin, CD Klaassen - Toxicological Sciences, 2010 - academic.oup.com
Polychlorinated biphenyls (PCBs) are known to reduce serum thyroxine (T 4 ) in rats, but the relative effects of individual PCB congeners on thyroid hormones are not known. Thus, male …
Number of citations: 77 academic.oup.com
A Sjödin, RS Jones, RB Gunier… - … science & technology, 2018 - ACS Publications
We report longitudinal serum concentrations of select persistent organic pollutants (POPs) in children at ages 7 and 9 years and in their mothers prenatally and again when the children …
Number of citations: 9 pubs.acs.org
RW Nims, SD Fox, HJ Issaq, RA Lubet - Archives of environmental …, 1994 - Springer
Female F344/NCr rats were exposed continuously to Aroclor ® 1254 (1, 3.3, 10, 33, or 100 ppm in the diet) for 7, 28, or 84 days in order to assess the accumulation of polychlorinated …
Number of citations: 12 link.springer.com
MJ Charles, H Destaillats - 2005 - escholarship.org
Henry’s law constants (KH) for seven polybrominated diphenyl ether (PBDE) congeners and nine polychlorinated biphenyl (PCB) congeners were determined using three variations of …
Number of citations: 6 escholarship.org
LÜ Guifang, WU Yingxin, D Changxun… - Ecology and …, 2022 - jeesci.com
Abstract: The transfer process of polychlorinated biphenyls (PCBs) to the surface of iron-based materials (ie, mass transfer process) is a key step in the degradation of PCBs by iron-…
Number of citations: 2 www.jeesci.com
Y Kato, S Ikushiro, K Haraguchi… - Toxicological …, 2004 - academic.oup.com
We have previously demonstrated that in mice, the decrease in serum thyroxine (T 4 ) level by polychlorinated biphenyls (PCBs) occurs without an increase in the UDP-…
Number of citations: 111 academic.oup.com
IC Oskam, E Ropstad, AJ Smith, JU Skaare… - Reproductive …, 2004 - Elsevier
This study examined the effects of acute exposure to PCB99 (2,2′,4,4′,5-pentachlorobiphenyl), and PCB153 (2,2′,4,4′5,5′-hexachlorobiphenyl), on spermatogenesis in 8-week-…
Number of citations: 26 www.sciencedirect.com
DL Sedlak, AW Andren - Water research, 1994 - Elsevier
Sorption of hydrophobic organic compounds, such as polychlorinated biphenyls (PCBs), to particulate matter (diatomaceous earth) affects transformation rates by aqueous-phase …
Number of citations: 133 www.sciencedirect.com

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